Unique Preproprotein Architecture: Segmented Signal–Proregion–AMP Organization Enables Processing Studies Inaccessible with Mature Peptides
Preprodamicornin (107 aa) is organized as a canonical preproprotein with an N-terminal signal peptide (Met-1 to Ala-22), an acidic proregion (Ala-23 to Arg-67, pI 3.56), and a C-terminal mature damicornin domain (Ala-68 to Gly-107) [1]. The proregion contains 16 anionic residues and ends in a dibasic cleavage site (Arg-66/Arg-67), a feature essential for studying proteolytic activation [1]. In contrast, the related coral AMP precursor AmAMP1 and the jellyfish prepro-aurelin share the cysteine scaffold but differ in proregion length and charge, making preprodamicornin the better-characterized model for processing studies [2].
| Evidence Dimension | Precursor structural organization |
|---|---|
| Target Compound Data | 107 aa; 22-aa signal peptide, 45-aa acidic proregion (pI 3.56, 16 Asp/Glu residues), 40-aa mature AMP |
| Comparator Or Baseline | AmAMP1: preproprotein with different proregion length; Prepro-aurelin: jellyfish precursor with similar cysteine scaffold but distinct proregion |
| Quantified Difference | Preprodamicornin proregion: 45 aa, pI 3.56 (quantified); AmAMP1 proregion length and charge not reported in the same detail |
| Conditions | cDNA cloning, RACE-PCR, amino acid sequence analysis (SignalP 3.0, pI calculation) |
Why This Matters
The fully characterized three-domain architecture makes preprodamicornin the preferred substrate for investigating proregion-mediated folding, trafficking, and proteolytic maturation, functions that mature peptide analogs cannot address.
- [1] Vidal-Dupiol J, Ladrière O, Destoumieux-Garzón D, et al. Innate immune responses of a scleractinian coral to vibriosis. J Biol Chem. 2011;286(25):22688-22698. doi:10.1074/jbc.M110.216358 View Source
- [2] Mason B, Cooke I, Moya A, et al. AmAMP1 from Acropora millepora and damicornin define a family of coral-specific antimicrobial peptides related to the Shk toxins of sea anemones. Dev Comp Immunol. 2021;114:103866. doi:10.1016/j.dci.2020.103866 View Source
